2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile - 338415-13-7

2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Catalog Number: EVT-2840864
CAS Number: 338415-13-7
Molecular Formula: C15H16N2O
Molecular Weight: 240.306
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 1-Substituted Aryl-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates

  • Compound Description: This class of compounds serves as versatile precursors in synthesizing various heterocyclic compounds, including isoxazoles, dihydropyrazolones, and tetrahydropyridines []. They are frequently employed in medicinal chemistry due to their diverse biological activities.
  • Relevance: These compounds share a core tetrahydropyridine ring structure with 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile. The key structural difference lies in the substitution at the 3-position, where the related compounds possess a carboxylate ester group while the target compound features a nitrile group.

5-(5-Chloro-2-methylphenyl)-4-methyl-2-phenyl-2,5,6,7-tetrahydro-3H-pyrazolo[4,3-c]pyridin-3-one

  • Compound Description: This particular pyrazolopyridinone derivative was synthesized and characterized using X-ray analysis to confirm its structure []. This compound exemplifies the structural diversity achievable through modifications of tetrahydropyridine-based scaffolds.
  • Relevance: This compound is derived from the same class of compounds as 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, highlighting the synthetic versatility of the tetrahydropyridine scaffold . Although it incorporates a fused pyrazole ring, it exemplifies structural variations achievable within this family of compounds.

ATI22-107 [2-(2-{2-[2-Chloro-4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)-phenoxy]-acetylamino}-ethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester)]

  • Compound Description: ATI22-107 is a dual pharmacophore compound designed to act as a combined type III phosphodiesterase (PDE-III) inhibitor and L-type calcium channel (LTCC) antagonist []. This dual activity is intended to provide inotropic effects while minimizing adverse effects like arrhythmias associated with calcium overload.
  • Relevance: ATI22-107 and 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile both share a dihydropyridine core structure. The significant structural differences arise from the presence of multiple substituents and a fused tetrahydropyridazinone ring in ATI22-107, highlighting the diverse pharmacological properties attainable through modifications of the dihydropyridine scaffold.

2-Cyano-1-methyl 3-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)guanidine (SK&F 94836)

  • Compound Description: SK&F 94836 is a positive inotrope/vasodilator investigated for treating congestive heart failure [, ]. It exhibits rapid absorption, wide distribution, and primarily renal excretion. The compound demonstrates minimal cytochrome P-450 interaction and low serum protein binding across various species, including humans.
  • Relevance: While not sharing a direct core structure with 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, SK&F 94836 possesses a tetrahydropyridazinone ring system, which illustrates the application of structurally related heterocycles in medicinal chemistry for targeting cardiovascular conditions.

Methyl (R)-6-[(tert-Butoxycarbonyl)amino]-4,5,6,7-tetrahydro-2-methyl-5-oxo-1,4-thiazepine-3-carboxylate

  • Compound Description: This thiazepinone derivative, along with its hexahydro analogues, were synthesized as potential dual angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors []. These compounds demonstrate the utility of incorporating sulfur-containing heterocycles into medicinal chemistry efforts.
  • Relevance: This compound highlights the broader use of cyclic amide derivatives, similar to 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, in medicinal chemistry. Although structurally distinct, with a seven-membered thiazepinone ring compared to the six-membered tetrahydropyridine, both compounds belong to the broader class of cyclic amides and exemplify the versatility of these structures in drug development.

5'-(1,4,5,6-Tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane-1,3'-[3H]indol]-2'(1'H)-ones

  • Compound Description: This series of compounds represents dihydropyridazinone cardiotonics, investigated for their potential in treating heart failure []. They exhibit potent inotropic activity, which is inversely related to the size of the spirocycloalkyl ring. The mechanism of action is thought to involve the inhibition of cAMP phosphodiesterase, particularly in cardiac sarcoplasmic reticulum (SR-PDE).
  • Relevance: These compounds emphasize the significance of the tetrahydropyridazinone moiety, also found in SK&F 94836, for cardiotonic activity. Despite lacking the dihydropyridine core of 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, they underscore the importance of exploring structurally similar heterocycles for their potential in treating related therapeutic areas.

4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate

  • Compound Description: This compound, characterized by X-ray crystallography, belongs to a series of pyrazolopyridine derivatives often explored for their pharmaceutical potential []. The crystal structure reveals intermolecular hydrogen bonding and short intermolecular contacts.
  • Relevance: This compound shares the core pyrazolopyridine structure with the target compound, 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, but with variations in the substituents on the pyrazole and pyridine rings. This highlights the diversity possible within this class and the continued interest in their chemical and biological properties.

1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-pyridazinyl)- 2H-indol-2-one (LY195115)

  • Compound Description: LY195115 is a cardiotonic agent that acts as a potent inhibitor of SR-PDE []. Its three-dimensional structure, determined through X-ray crystallography, aids in understanding its biological activity and serves as a basis for designing new cardiotonic drugs.
  • Relevance: Similar to compounds mentioned above, LY195115 highlights the relevance of the tetrahydropyridazinone moiety in cardiovascular drug discovery. While not directly analogous to 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, it emphasizes the importance of exploring structurally similar heterocycles for their therapeutic potential.

1,3-Dihydro-3,3-di(methyl-d3)-2H-indol-2-one

  • Compound Description: This deuterated compound is a synthetic intermediate used in the preparation of deuterium-labeled LY195115 []. Isotopically labeled compounds are valuable tools for studying drug metabolism and pharmacokinetics.
  • Compound Description: This compound and its salts demonstrate cardiotonic effects []. A novel method for synthesizing the optically pure (-)-enantiomer of the intermediate compound, 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, is a key aspect of this research.
  • Relevance: Similar to other compounds like LY195115 and SK&F 94836, the presence of the tetrahydropyridazinone moiety in this compound emphasizes its significance in designing compounds with cardiotonic properties. Though structurally different from 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, it reinforces the strategy of exploring different heterocyclic frameworks with similar biological activities.

Methyl 2-[5-oxo-3,4-di(-2-pyridyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene)acetate (6)

  • Compound Description: This compound is a 1,2,4-triazine derivative synthesized and investigated for its antimicrobial activity []. It showed promising results compared to standard drugs, suggesting its potential as a lead compound for developing new antimicrobial agents.
  • Relevance: While not sharing a direct structural resemblance to 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, this compound highlights the importance of exploring diverse heterocyclic scaffolds, like the 1,2,4-triazine ring system, for novel biological activities.
  • Compound Description: These dihydropyridine derivatives were synthesized using an environmentally friendly microwave-assisted method []. This synthetic approach offers advantages such as reduced reaction times, higher yields, and minimized environmental impact.
  • Relevance: These compounds exemplify modifications to the dihydropyridine core similar to the structure of 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile. The presence of various substituents on the dihydropyridine ring highlights the possibility of fine-tuning the compound's properties through structural modifications.

4-Arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones

  • Compound Description: This class of compounds, also synthesized via a microwave-assisted approach, represents fused dihydropyridine derivatives []. This method provides a more sustainable and efficient alternative to traditional synthetic routes.
  • Relevance: While possessing a distinct furo[3,4-b]pyridine core, these compounds are structurally related to 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile as they share a dihydropyridine moiety within their fused ring system. This relationship underscores the versatility of the dihydropyridine scaffold and the possibility of generating diverse structures through synthetic modifications.

1-(4-methyl-3,5,6-triphenyl-1,4,5,6-tetrahydro-1,2,4-triazin-6-yl)ethanol

  • Compound Description: This compound was synthesized as part of a study on the photochemistry of N-heterocycles, specifically 2(4),5-dihydro-1,2,4-triazines []. Its structure was determined using X-ray diffraction, providing insights into the conformation and structural features of these triazine derivatives.
  • Relevance: This compound highlights the use of 1,2,4-triazines in photochemical reactions. While structurally distinct from 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, it expands the scope of chemical reactions and potential applications of related N-heterocyclic systems.

(R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3H)-one (Compound 28)

  • Compound Description: Compound 28 is a potent pan-Pim kinase inhibitor developed for hematological malignancies []. It exhibits improved potency, solubility, and drug-like properties compared to earlier analogs. Compound 28 demonstrated on-target activity by inhibiting BAD phosphorylation in a mouse xenograft model.
  • Relevance: While structurally distinct, both Compound 28 and 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile illustrate the application of nitrogen-containing heterocycles in medicinal chemistry for developing targeted therapies.

4-(4-Fluoro­phen­yl)‐3‐methyl‐6‐oxo‐1‐phenyl‐4,5,6,7‐tetra­hydro‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonitrile

  • Compound Description: This compound, prepared using a microwave-assisted reaction, is a member of the pyrazolopyridine class of compounds frequently investigated for their pharmaceutical potential [].
  • Relevance: This compound shares a core pyrazolopyridine structure with 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, with variations in the substituents. This similarity highlights the structural diversity and ongoing research within the pyrazolopyridine family.

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This compound, synthesized using microwave irradiation, is another example of a pyrazolopyridine derivative []. The crystal structure of this compound has been analyzed.
  • Relevance: Like the previous compound, this molecule emphasizes the structural diversity and prevalence of the pyrazolopyridine core, which is also present in 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile.

2-Methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic Acid (LY518674)

  • Compound Description: LY518674 is a potent and selective peroxisome proliferator-activated receptor α (PPARα) agonist that significantly increases serum HDL-c levels []. This effect is attributed to de novo apolipoprotein A-1 (apoA-1) synthesis, suggesting its potential in treating coronary artery disease.
  • Relevance: While structurally distinct from 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, LY518674 exemplifies the use of a 4-methylbenzyl substituent, also present in the target compound, for developing biologically active compounds. This shared structural feature highlights the potential importance of this substituent in influencing biological activity, although the specific mechanisms might differ.

4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

  • Compound Description: This compound, characterized by X-ray crystallography, represents a class of dihydropyridazinone derivatives frequently encountered in medicinal chemistry []. The crystal structure reveals intermolecular hydrogen bonding.
  • Relevance: Although lacking the dihydropyridine core of 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, this compound highlights the relevance of dihydropyridazinones, similar to the tetrahydropyridazinones discussed previously, in drug discovery.

Methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,6-dihydro-pyridazin-1-yl]acetate

  • Compound Description: This compound, another dihydropyridazinone derivative, was analyzed using X-ray crystallography to determine its structure and intermolecular interactions []. The crystal structure shows C—H⋯O interactions between molecules.
  • Relevance: This compound further emphasizes the significance of dihydropyridazinones in medicinal chemistry, similar to compound 19. While structurally different from 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, it reinforces the importance of exploring structurally related heterocycles for their potential biological activities.

Ethyl 1-alkyl-1,4,5,6-tetrahydro-6-oxopyridine-3-carboxylates & 1-alkyl-1,4,5,6-tetranydro-6-oxopyridine-3-carbonitriles

  • Compound Description: These compounds, synthesized through a novel method involving the reduction of N-2-nitroarylamidines, belong to a class of tetrahydropyridines relevant in medicinal chemistry [].
  • Relevance: This class of compounds bears a close structural resemblance to 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile. They share the core tetrahydropyridine ring and the 3-position substituted with either a carboxylate ester or a nitrile group, as seen in the target compound.

Methyl 6-oxo-4-phenyl-2-[(Z)-2-(pyridin-2-yl)ethenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate

  • Compound Description: This tetrahydropyridine derivative has been structurally characterized using X-ray crystallography []. Its structure is stabilized by an intramolecular N—H⋯O hydrogen bond, leading to a cis conformation of the pyridinyl-vinyl fragment.
  • Relevance: This compound is structurally similar to 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, sharing the tetrahydropyridine core, the 6-oxo group, and a carboxylate group at the 3-position. It exemplifies the type of structural variations possible within this class of compounds.

1,6,7,8-tetrahydro-1,8-dimethyl-5-[4-(2-methylimidazo [4,5-c]pyrid-1-yl)phenyl]-7-oxo-3-(3-pyridyl) pyrazolo[3,4-b][1,4]diazepine (UK-91,473)

  • Compound Description: UK-91,473 is a potent and long-acting platelet-activating factor (PAF) antagonist with improved in vivo potency compared to earlier analogs []. It represents a novel structural class of PAF antagonists and exhibits a longer duration of action in preclinical models.
  • Relevance: Although structurally distinct from 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, UK-91,473 shares a commonality in its development as a potent and long-acting antagonist. This shared objective underscores a key principle in medicinal chemistry: optimizing drug candidates for enhanced efficacy and pharmacokinetic properties.

1-morpholinoacetyl-2-methyl-3-phenyl-4-oxo-1,2,3,4-tetrahydro quinazoline hydrochloride (HQ-275)

  • Compound Description: HQ-275 is a choleretic agent that exhibits protective effects against alpha-naphthyl isothiocyanate (ANIT)-induced liver injury in rats []. Its mechanism of action involves enhancing bile flow and potentially mitigating oxidative stress and inflammation.
  • Relevance: While structurally different from 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, HQ-275 exemplifies the diversity of biological activities exhibited by heterocyclic compounds containing a six-membered ring with a nitrogen atom and a carbonyl group, as seen in both compounds.

5-methyl-3-[P-(6'-aryl-2'-thioxo-1',2',5',6'-tetrahydro-pyrimidin-4'-yl)-phenyl]-3H-2-oxo-D4-1,3,4-oxadiazoles

  • Compound Description: This class of compounds, featuring a pyrimidine ring system, was synthesized and evaluated for their antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities [].
  • Relevance: While structurally distinct from 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, this class of compounds, like several others mentioned, showcases the exploration of diverse heterocyclic frameworks for their therapeutic potential in various disease areas.

N-(2-Methyl-3-oxodec-8-enoyl)-2-pyrroline (2) and 2-(Hept-5-enyl)-3-methyl-4-oxo-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-b]-1,3-oxazine (3)

  • Compound Description: These two compounds, isolated from the fungus Penicillium brevicompactum Dierckx, exhibit insecticidal and anti-juvenile-hormone activities []. They share a common synthetic pathway, suggesting a close biosynthetic relationship.
  • Relevance: While not directly structurally related to 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, these compounds emphasize the significance of naturally occurring heterocyclic compounds as sources of bioactive molecules. The exploration of natural products continues to be a valuable strategy for drug discovery and development.

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione (Compound-A)

  • Compound Description: Compound-A is a potent and selective inhibitor of ELOVL6, a long-chain fatty acid elongase enzyme implicated in metabolic disorders []. It shows promise as a potential therapeutic tool for diabetes.
  • Relevance: Despite the structural differences from 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, the discovery and development of Compound-A as a selective enzyme inhibitor highlight the ongoing exploration of diverse chemical structures, often involving heterocyclic motifs, for targeting specific biological pathways and treating various diseases.

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-piperidinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrates and polymorphs

  • Compound Description: These compounds, including their various hydrates and polymorphs, are investigated for their pharmaceutical properties, particularly in treating autoimmune diseases [, ].
  • Relevance: While not directly structurally related to 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, these compounds exemplify the importance of understanding the solid-state properties of drug candidates, such as hydrate formation and polymorphism. These factors can significantly impact a drug's stability, solubility, and bioavailability.

7-acetoxy-1,2,3,4,6,7-hexahydro-1-(2-(3',4'-dimethoxy- or 3',4'-methylenedioxyphenyl)ethyl)-7-methoxy-2-methyl-6-oxo-isoquinoline (o-quinol acetate)

  • Compound Description: These isoquinoline derivatives are used as starting materials in reactions with acetic anhydride to produce various products, including 2-acetoxyhomoaporphines and aldehyde-amides [].
  • Relevance: While not directly similar to 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, these compounds exemplify how the choice of reagents and reaction conditions can significantly influence the product outcome in organic synthesis, especially when dealing with complex heterocyclic systems.

Ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate

  • Compound Description: This compound, synthesized from N-methylisatoic anhydride and diethyl malonate, reacts with 1,4-dibromo-2-methyl-2-butene to yield various products, including a dimeric derivative [].
  • Relevance: While structurally distinct from 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, this compound highlights the reactivity of heterocyclic compounds containing a carbonyl group adjacent to a nitrogen atom, a feature shared by both compounds, and their susceptibility to undergo various chemical transformations.

(R)-5-[(1-methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazol e hydrochloride (YM060)

  • Compound Description: YM060 is a potent and selective serotonin (5-HT)3 receptor antagonist, exhibiting significantly higher potency compared to other 5-HT3 receptor antagonists like ondansetron and granisetron [].
  • Relevance: While structurally distinct from 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, YM060 emphasizes the importance of chirality in drug development. This research highlights how the stereochemistry of a compound can significantly impact its pharmacological activity, as the (R)-enantiomer of YM060 exhibits substantially higher potency than its (S)-enantiomer.

Properties

CAS Number

338415-13-7

Product Name

2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

IUPAC Name

6-methyl-1-[(4-methylphenyl)methyl]-2-oxo-3,4-dihydropyridine-5-carbonitrile

Molecular Formula

C15H16N2O

Molecular Weight

240.306

InChI

InChI=1S/C15H16N2O/c1-11-3-5-13(6-4-11)10-17-12(2)14(9-16)7-8-15(17)18/h3-6H,7-8,10H2,1-2H3

InChI Key

AWCIGKDESOWGDY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=C(CCC2=O)C#N)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.